molecular formula C16H25N5O B6444126 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2640957-68-0

1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6444126
CAS No.: 2640957-68-0
M. Wt: 303.40 g/mol
InChI Key: OQLNYUXOZQBPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one, also known as 4-methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)piperidine-1-one, is an organic compound with a unique structure and a range of applications. It is a heterocyclic compound consisting of a piperidine and pyrimidine ring system, and has been studied extensively in recent years due to its potential therapeutic and industrial uses.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has been studied extensively in recent years due to its potential therapeutic and industrial applications. In the biomedical field, it has been explored as a potential inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This makes it a potential treatment for erectile dysfunction. In the industrial field, it has been studied as a potential catalyst for the production of biodiesel fuel.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is not yet fully understood, but it is believed to involve the inhibition of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of blood flow, and its inhibition can lead to increased blood flow and improved erectile function.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This inhibition can lead to increased blood flow and improved erectile function. In terms of physiological effects, it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one in laboratory experiments include its availability, ease of synthesis, and its potential therapeutic and industrial applications. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can act on multiple targets and pathways.

Future Directions

There are a number of potential future directions for the study of 1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one. These include further exploration of its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidative, or anti-cancer agent. Additionally, further research into its potential industrial applications, such as its potential use as a catalyst for biodiesel production, could be beneficial. Finally, further research into its mechanism of action, such as its interaction with PDE5, could lead to further insights into its potential therapeutic and industrial applications.

Synthesis Methods

The synthesis of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is typically achieved through the condensation of 4-methylpiperidine-1-carboxylic acid and 4-pyrimidin-4-ylpiperazine. This reaction is typically carried out in aqueous solution at a temperature of about 100°C for a period of about 2 hours. The reaction is often catalyzed by an acid, such as hydrochloric acid. The product is then isolated and purified using standard chromatographic methods.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-14-3-6-21(7-4-14)16(22)12-19-8-10-20(11-9-19)15-2-5-17-13-18-15/h2,5,13-14H,3-4,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLNYUXOZQBPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.